Glycerol formal
Description
Properties
CAS No. |
1246647-95-9 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Derivatization of Glycerol Formal
Advanced Synthetic Methodologies for Glycerol (B35011) Formal Production
The production of glycerol formal has evolved with the development of advanced synthetic methodologies aimed at improving yield, selectivity, and sustainability. These methods primarily revolve around innovative catalytic systems and the fine-tuning of reaction conditions.
Heterogeneous acid catalysts are widely favored for this compound synthesis due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to homogeneous mineral acids. nih.gov Several types of solid acid catalysts have demonstrated high efficacy.
Ion-Exchange Resins: Amberlyst-36, a sulfonic acid-based resin, has shown good catalytic effect, achieving a product yield of over 94%. google.com In one study, Amberlyst 36 yielded 74% with 78% selectivity towards the six-membered ring isomer, 5-hydroxy-1,3-dioxane. csic.es
Zeolites: These microporous aluminosilicates are effective due to their well-defined pore structures and tunable acidity. Zeolite Beta has been identified as a particularly suitable catalyst, achieving a 95% yield within 60 minutes of reaction time and a 70% selectivity for the six-membered cyclic ketal. csic.es
Functionalized Mesoporous Organosilicas (PMOs): These materials, along with zeolite ZSM-5 and the heteropoly compound Cs2.5H0.5PW12O40, have been investigated as water-tolerant heterogeneous catalysts for the reaction of glycerol with aqueous formaldehyde (B43269). researchgate.net The heteropoly compound, in particular, demonstrated superior activity. researchgate.net
Montmorillonite K-10: This clay-based catalyst has also been used, contributing to the range of effective heterogeneous catalysts for this synthesis. csic.esgoogle.com
The primary drawback of some heterogeneous catalysts can be the uneven distribution of active centers and potentially longer reaction times. google.com
Both Lewis and protonic acids have been traditionally used to catalyze the formation of this compound, often achieving high yields. google.com
Protonic Acids: While effective, strong protonic acids like sulfuric acid and hydrochloric acid are highly corrosive, which presents challenges for industrial applications and equipment longevity. google.com
Lewis Acids: Mild Lewis acid catalysts, such as certain recoverable gold complexes, have been shown to produce this compound with high yields (90%) and good selectivity (72% towards 5-hydroxy-1,3-dioxane) under mild conditions. csic.es The use of tin(II) chloride (SnCl2) has also been explored in the broader context of acetalization reactions. mdpi.com Polyoxometalates like AlPMo12O40 and CrPMo12O40 have demonstrated high activity in related glycerol conversion reactions. rsc.org
A significant challenge with these systems has been controlling the ratio of the five-membered and six-membered ring products, which is often close to 1:1. google.com
Functionalized ionic liquids (FILs) have emerged as a promising class of catalysts for this compound synthesis. These compounds act as both the solvent and the catalyst and offer advantages such as mild reaction conditions, high product yields, and catalyst reusability. google.com
Design and Function: FILs can be designed with specific cationic and anionic components to optimize their catalytic activity. mdpi.com For instance, Brønsted acidic ionic liquids (BAILs) are created by incorporating sulfonic acid groups (-SO3H) or using Brønsted acidic counter anions like hydrogen sulfate (B86663) (HSO4⁻). mdpi.com
Performance: A method utilizing a functionalized ionic liquid as a catalyst with an aqueous formaldehyde solution and glycerol has been developed. google.com This approach is noted for its high yield and a high proportion of the six-membered ring product. google.com The total yield of the reaction product can range from 10-98%, with the ratio of the six-membered to the five-membered ring product varying between 80:20 and 20:80. google.com Double SO3H-functionalized ionic liquids have shown high catalytic activity in the related esterification of glycerol. rsc.org
Solid super acid catalysts are another class of materials that have shown significant potential in the synthesis of glycerol derivatives. researchgate.net
Composition and Performance: A supported solid super acid catalyst has been used to react glycerol and paraformaldehyde at 80°C. chemicalbook.com This process resulted in a this compound yield of 96.3%, with a notable preference for the six-membered ring product over the five-membered ring product (70:25 ratio). chemicalbook.com SO₄²⁻/SnO₂ has been reported as a "green" solid superacid catalyst for producing solketal, a related glycerol derivative, with a yield of 97.5%. researchgate.net Similarly, SO₄²⁻/W-Zr complex solid super acid catalysts have been effective in the synthesis of glyceryl diacetate from glycerol. mdpi.com
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often manipulated include temperature, catalyst loading, and the molar ratio of reactants. The use of statistical methods like Response Surface Methodology (RSM) has been employed to systematically optimize these conditions for various glycerol conversion processes. acs.orgkspublisher.comresearchgate.nettarosdiscovery.comnih.gov
The reaction between glycerol and aqueous formaldehyde using water-tolerant heterogeneous catalysts like Cs2.5H0.5PW12O40 has been studied to understand the effects of temperature, feed composition, and catalyst content. researchgate.net It was found that the distribution of the two this compound isomers could be controlled by adjusting these reaction parameters, allowing for targeted selectivity towards the six-membered ring isomer. researchgate.net
For instance, in the related acetylation of glycerol, increasing the acetic acid to glycerol molar ratio generally leads to higher glycerol conversion. acs.org Similarly, in the catalytic conversion of glycerol to other chemicals, parameters such as temperature, carrier gas flow rate, and weight hourly space velocity (WHSV) are critical. researchgate.net For example, complete glycerol conversion was achieved over silica-alumina and γ-alumina catalysts at 380°C, a carrier gas flow rate of 26 mL/min, and a WHSV of 8.68 h⁻¹, resulting in a maximum liquid product yield of approximately 83 g per 100 g of feed. researchgate.net
Table 1: Research Findings on this compound Synthesis and Related Glycerol Conversions
| Catalyst | Reactants | Key Reaction Conditions | Glycerol Conversion (%) | Product Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Amberlyst 36 | Glycerol, Formaldehyde | Not specified | - | 74% yield, 78% selectivity to 5-hydroxy-1,3-dioxane | csic.es |
| Zeolite Beta | Glycerol, Formaldehyde | 60 min reaction time | 95% | 70% selectivity to 6-membered ring | csic.es |
| Recoverable gold complex | Glycerol, Formaldehyde | Mild conditions | 90% | 72% selectivity to 5-hydroxy-1,3-dioxane | csic.es |
| Cs2.5H0.5PW12O40 | Glycerol, Aqueous Formaldehyde | 60 min reaction time | >70% | Superior to other tested catalysts | researchgate.net |
| Functionalized Ionic Liquid | Glycerol, Aqueous Formaldehyde | Mild conditions | - | 10-98% total yield, 80:20 to 20:80 six-ring:five-ring ratio | google.com |
| Supported Solid Super Acid | Glycerol, Paraformaldehyde | 80°C, 5 hours | - | 96.3% yield, 70:25 six-ring:five-ring ratio | chemicalbook.com |
| Zr–SBA-16(100) | Glycerol, Formaldehyde | Not specified | 77% | 76% selectivity to dioxane | frontiersin.org |
| Sulfated γ-Al2O3 | Glycerol, Acetic Acid | 108.8°C, 0.36 g catalyst, 12:1 molar ratio | 100% | 76.1% combined selectivity to DAG and TAG | acs.org |
| Silica-alumina / γ-alumina | Glycerol | 380°C, 26 mL/min flow, 8.68 h⁻¹ WHSV | 100% | ~83 g/100 g feed liquid product yield | researchgate.net |
DAG: Diacetin, TAG: Triacetin (B1683017)
Table of Compounds
| Compound Name |
|---|
| 1,3-dihydroxyacetone |
| 1,3-dioxane |
| 1,3-propanediol (B51772) |
| 4-hydroxymethyl-1,3-dioxolane |
| 5-hydroxy-1,3-dioxane |
| Acetaldehyde |
| Acetic acid |
| Acetone (B3395972) |
| Acrolein |
| AlPMo12O40 |
| Amberlyst-36 |
| CrPMo12O40 |
| Cs2.5H0.5PW12O40 |
| Diacetin |
| Formaldehyde |
| Glycerol |
| This compound |
| Hydrochloric acid |
| Hydroxyacetone |
| Montmorillonite K-10 |
| Paraformaldehyde |
| SO₄²⁻/SnO₂ |
| SO₄²⁻/W-Zr |
| Solketal |
| Sulfuric acid |
| Tin(II) chloride |
| Triacetin |
| Zeolite Beta |
| Zeolite ZSM-5 |
Functionalized Ionic Liquid Catalysts
Utilization of Crude Glycerol as a Sustainable Feedstock in this compound Synthesis
The escalating global production of biodiesel has led to a significant surplus of crude glycerol, the primary byproduct of the transesterification process. europa.eunih.gov For every kilogram of biodiesel produced, approximately 0.10 kg of crude glycerol is generated. nih.gov This abundance has shifted its status from a valuable co-product to a low-value waste stream, prompting extensive research into its valorization. europa.eumdpi.com Transforming crude glycerol into value-added chemicals like this compound is a key strategy for improving the economic and environmental sustainability of the biodiesel industry. europa.eumdpi.com
The EU-funded GRAIL project is one initiative focused on developing technologies to convert waste glycerol into higher-value products, including fatty acid this compound esters, thereby integrating glycerol valorization into the biodiesel production value chain. europa.eu
Isomer Ratio Control and Regioselectivity in this compound Formation
The synthesis of this compound from glycerol and formaldehyde results in a mixture of two structural isomers: a five-membered ring (4-hydroxymethyl-1,3-dioxolane) and a six-membered ring (5-hydroxy-1,3-dioxane). nih.govatamanchemicals.com The ratio of these isomers is a critical parameter that depends on the reaction conditions and the type of catalyst used. csic.es
Typically, the product mixture consists of approximately 60% of the six-membered 5-hydroxy-1,3-dioxane and 40% of the five-membered 4-hydroxymethyl-1,3-dioxolane. atamanchemicals.com However, some studies report a reverse ratio, with the five-membered ring being the major product. nih.govmdpi.com Research into the influence of various heterogeneous catalysts—such as Amberlyst 36, Nafion NR 50, Montmorillonite K10, and H-BEA—has shown that the reaction parameters can be tuned to influence the final isomer ratio. csic.es The formation of the five-membered ring (solketal) is generally thermodynamically favored in the related ketalization reaction of glycerol with acetone. mdpi.com
Regioselectivity is crucial in the synthesis of glycerol derivatives. The primary hydroxyl group of glycerol is generally more reactive than the secondary one, which can be exploited for selective reactions. In the context of this compound, which possesses a primary hydroxyl group, subsequent functionalization reactions can be directed to this specific site. This inherent regioselectivity allows for the synthesis of well-defined derivatives.
Chemical Transformations and Functionalization of this compound
Esterification Reactions of this compound Derivatives
The free primary hydroxyl group in this compound is available for chemical modification, with esterification being a prominent transformation pathway. researchgate.net The esterification of this compound with fatty acids or their esters (via transesterification) yields fatty acid this compound esters (FAGEs), which are investigated primarily as biofuels and biolubricants. google.comgoogle.com
These reactions are typically catalyzed by acids or bases. google.com For instance, the transesterification of rapeseed oil with this compound using sodium hydroxide (B78521) as a catalyst at 70°C can produce FAGEs with yields of 85% or higher. google.comgoogle.com Another approach involves the direct, solvent-free acid-catalyzed esterification of this compound with various fatty acids, such as caprylic, lauric, palmitic, and stearic acids. mdpi.com Notably, these reactions can proceed with high selectivity and good yields without causing hydrolysis of the acetal (B89532) ring, even under acidic conditions. mdpi.com
The resulting FAGEs have shown promising properties as biofuels, including high cetane numbers, which improve engine performance. google.comgoogle.com They also serve to solubilize this compound in biodiesel, enabling the incorporation of the entire glycerol byproduct from biodiesel production back into a usable fuel blend. google.comgoogle.com
Table 1: Examples of Esterification Reactions with this compound
| Reactants | Catalyst | Temperature (°C) | Yield | Product | Source(s) |
| Rapeseed Oil + this compound | Sodium Hydroxide | 70 | ≥85% | Fatty Acid this compound Esters | google.comgoogle.com |
| Fatty Acids (Caprylic, Lauric, etc.) + this compound | Acid Catalyst | Not specified | Good | Fatty Acid this compound Esters | mdpi.com |
| Triglycerides + this compound | Basic or Acid Catalysts | Not specified | High | Fatty Acid this compound Monoesters | google.com |
Etherification of this compound Derivatives
Etherification represents another significant functionalization route for this compound, leading to the production of this compound ethers. These ethers are explored for applications as fuel additives and green solvents. csic.esmdpi.com The reaction typically involves alkylating the hydroxyl group of this compound.
A notable method is the etherification using dialkyl carbonates, such as dimethyl carbonate (DMC), which are considered green alkylating agents. researchgate.netrsc.org In the presence of a potassium carbonate (K₂CO₃) catalyst at temperatures of 200°C or higher, this compound can be efficiently converted to its corresponding O-methyl ether with selectivities up to 99% and excellent yields (86-99%). researchgate.netrsc.org This process has been successfully scaled up for multigram synthesis. rsc.org
Continuous-flow (CF) conditions have also been explored for the etherification of bio-based derivatives, including this compound. units.it Using heterogeneous catalysts like hydrotalcites, the CF etherification with dialkyl carbonates offers a robust and efficient method for producing this compound ethers. units.it The etherification of glycerol itself can lead to a mixture of mono-, di-, and tri-ethers, depending on the reaction conditions and the alcohol or olefin used as the etherifying agent. mdpi.commdpi.com
Table 2: Etherification of this compound with Dimethyl Carbonate (DMC)
| Catalyst | Temperature (°C) | Reaction Time | Selectivity to O-Methyl Ether | Yield | Source(s) |
| K₂CO₃ | ≥200 | Not specified | up to 99% | 86-99% | researchgate.netrsc.org |
| Calcined Hydrotalcite (cHT30) | 210 | Continuous Flow | >99% | Quantitative Conversion | units.it |
Derivatization for Enhanced Bioactivity Research
The reactive hydroxyl and acetal groups of this compound make it a useful intermediate for synthesizing more complex molecules with potential biological activity. utah.ae Its cyclic structure allows for regioselective modifications, which is a valuable feature in medicinal chemistry for innovative compound design. utah.ae
Research has explored the conversion of this compound into derivatives for pharmaceutical applications. For instance, it can be used as a building block in the multi-step synthesis of antiviral agents, such as acyclovir (B1169) analogs like 9-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine. atamanchemicals.com Although primarily used in research contexts, derivatives of this compound have shown potential in the synthesis of both antiviral and antifungal compounds. utah.ae The ability to functionalize the hydroxyl group via reactions like esterification and etherification opens pathways to a wide range of structures that can be screened for various biological activities. nih.govunits.it
Ring-Opening Mechanisms and Stability Considerations for this compound
This compound is a chemically stable compound under a wide range of pH and temperature conditions. utah.ae It is generally stable under normal ambient, storage, and handling conditions. carlroth.com However, as an acetal, it is susceptible to hydrolysis (ring-opening) under certain conditions, particularly in the presence of strong acids. carlroth.com The material is hygroscopic, meaning it can absorb moisture from the air, which could potentially affect its stability in certain formulations. utah.aeumn.edu
Despite its susceptibility to acidic hydrolysis, studies on the acid-catalyzed esterification of this compound have shown that the reaction can be carried out without significant hydrolysis of the acetal ring, indicating a degree of stability even under acidic process conditions. mdpi.com The stability of the acetal ring is a crucial factor in its application as a solvent and a synthetic intermediate. Violent reactions can occur with strong oxidizers and strong acids. carlroth.com From a thermal perspective, this compound has a high boiling point (around 194-210°C) and is combustible but does not ignite readily, with a flash point of 99°C. utah.aecarlroth.com
Glycerol Formal As a Versatile Solvent and Reaction Medium in Chemical Synthesis
Exploration of Glycerol (B35011) Formal as a "Green Solvent" in Advanced Chemical Processes
The push towards more environmentally benign chemical practices has highlighted the potential of glycerol formal as a "green solvent". atamanchemicals.comcarlroth.com Its derivation from renewable resources and favorable toxicological profile make it an attractive replacement for hazardous organic solvents commonly used in industry and research. alliedmarketresearch.comresearchgate.net
Application in Perovskite Solar Cell Fabrication and Optoelectronic Material Synthesis
The fabrication of perovskite solar cells (PSCs), a promising photovoltaic technology, has traditionally relied on toxic solvents like N,N-Dimethylformamide (DMF). researchgate.net Recent research has demonstrated that this compound can serve as a viable green solvent for the production of quasi-2D perovskite solar cells. researchgate.net Films processed using this compound exhibit high uniformity and a compact microstructure, which are crucial for efficient solar cell performance. researchgate.net
While the performance of devices fabricated with this compound may be slightly lower than their DMF-based counterparts, they show greater consistency and robustness. researchgate.net This suggests that with further optimization, this compound could replace hazardous solvents in the large-scale, sustainable manufacturing of perovskite-based optoelectronic devices. researchgate.net The use of glycerol has also been explored in doping the PEDOT:PSS buffer layer in perovskite solar cells, which has been shown to improve the power conversion efficiency of the devices. iphy.ac.cn
Green Alternatives to Conventional Hazardous Solvents
This compound's properties make it a strong candidate to replace a number of hazardous solvents across various applications. alliedmarketresearch.com Its ability to dissolve a wide array of compounds, coupled with its low toxicity, positions it as a safer alternative to substances like methanol (B129727) and acetone (B3395972) in industries such as pharmaceuticals, coatings, and cosmetics. alliedmarketresearch.com The following table compares the properties of this compound with some conventional hazardous solvents.
| Property | This compound | N,N-Dimethylformamide (DMF) | Methanol | Acetone |
| Source | Renewable (Glycerol) | Petrochemical | Petrochemical | Petrochemical |
| Toxicity | Low | High (Reproductive toxin) | High (Toxic if ingested/inhaled) | Low (Flammable) |
| Boiling Point | 192-193 °C | 153 °C | 64.7 °C | 56 °C |
| Miscibility | Water, Ethanol | Water, most organic solvents | Water, most organic solvents | Water, most organic solvents |
This table provides a simplified comparison. Specific properties can vary based on purity and conditions.
The shift towards green solvents like this compound is not just an environmental consideration but also an economic one, as the demand for sustainable chemical processes continues to grow. alliedmarketresearch.com
This compound as a Reaction Medium in Organic Transformations
Beyond its role as a solvent, this compound has shown promise as a reaction medium that can actively influence and promote various organic transformations. csic.es Its stability in neutral and basic conditions makes it suitable for a range of reactions, although its use in acidic conditions can be limited due to potential hydrolysis. csic.es
Promotion of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis. The polarity of the reaction medium can significantly impact the yield and rate of these reactions. Studies have shown that glycerol derivatives, including this compound, can serve as effective media for nucleophilic substitutions. researchgate.net For instance, the reaction of benzyl (B1604629) halides with ammonium (B1175870) acetate (B1210297) has been successfully carried out in glycerol, highlighting the potential of such bio-solvents to facilitate the dissolution of both organic and inorganic reagents. researchgate.net The ability to tune the polarity by using different glycerol derivatives allows for the optimization of reaction conditions.
Facilitation of Aza-Michael Addition Reactions
The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction in organic chemistry. rsc.org Research has demonstrated that glycerol can act as an effective medium for the aza-Michael addition of amines to electron-deficient alkenes. csic.es This reaction can proceed smoothly in glycerol, often without the need for a catalyst, to produce β-amino ketones in good to excellent yields. csic.es Furthermore, the use of this compound and other glycerol derivatives is being explored for post-polymerization modification of unsaturated polyesters through aza-Michael addition, which has applications in areas like tissue engineering. nih.gov
Multi-component Reaction Systems in this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient from a green chemistry perspective. Glycerol has been successfully employed as a solvent for various MCRs, leading to the synthesis of complex heterocyclic compounds. For example, the one-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives has been achieved in glycerol with high yields. researchgate.net The use of glycerol as a medium in such reactions often simplifies product isolation and allows for the recycling of the solvent, further enhancing the sustainability of the process. csic.es
Synthesis of Active Pharmaceutical Ingredients and Intermediates Utilizing this compound as a Solvent
This compound serves not only as a solvent but also as a key starting material or intermediate in the synthesis of complex pharmaceutical molecules. utah.ae Its bifunctional nature, containing both hydroxyl and acetal (B89532) groups, allows for regioselective modifications, making it a valuable building block in medicinal chemistry. utah.ae While its primary application is often as a carrier for existing drugs, particularly in veterinary medicine, its role in the synthesis of new chemical entities is a subject of ongoing research. utah.aesdlookchem.com
A notable example of its use as a synthetic intermediate is in the multi-step synthesis of 9-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine, an analog of the antiviral drug acyclovir (B1169). atamanchemicals.com In this process, the cyclic structure of this compound is leveraged to construct the acyclic side chain of the final molecule. atamanchemicals.com The alcoholic hydroxyl group present in the this compound molecule allows it to participate in various condensation reactions. glaconchemie.de Furthermore, this compound may be used in the preparation of other complex structures, such as 4-substituted dioxolanes. atamanchemicals.com Its utility extends to being a crucial intermediate for several active pharmaceutical ingredients (APIs), underscoring its importance in the pharmaceutical manufacturing sector. fengchengroup.com Research has also explored the creation of this compound derivatives with potential antiviral and antifungal properties, highlighting its role in innovative compound design. utah.ae
Below is a table summarizing research findings on the use of this compound in the synthesis of pharmaceutical compounds.
| Product/Target Molecule | Role of this compound | Description of Synthesis | Reference |
| 9-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine (Acyclovir analog) | Intermediate/Starting Material | Utilized in a multi-step synthesis to form the acyclic side chain of the guanine (B1146940) derivative. | atamanchemicals.com |
| 4-Substituted Dioxolanes | Intermediate/Starting Material | Serves as a precursor for the preparation of various substituted dioxolane structures. | atamanchemicals.com |
| Antiviral and Antifungal Agents | Intermediate/Building Block | Derivatives of this compound are synthesized to create new compounds with potential bioactivity. | utah.ae |
Solvation Properties and Molecular Interactions of this compound in Diverse Chemical Systems
The effectiveness of this compound as a solvent is rooted in its distinct molecular structure, which imparts a unique combination of solvation characteristics. utah.aeglaconchemie.de It exists as a mixture of two primary isomers, 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. atamanchemicals.com This structure, featuring a monovalent alcohol group linked to a cyclic ether, gives the molecule a high affinity for a wide range of substances, from polar to non-polar. glaconchemie.de
Hansen Solubility Parameter (HSP) Analysis for Solvent Design
Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility between a solvent and a solute. They deconstruct the total Hildebrand solubility parameter into three components: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces). core.ac.uk Solvents with similar HSP values to a given solute are likely to be good solvents for that substance. core.ac.uk
The HSPs for this compound have been calculated and are instrumental in understanding its behavior as a solvent. The values indicate a significant contribution from both polar and hydrogen bonding interactions, which explains its versatility. agrobiobase.comrsc.org The pending hydroxyl group is responsible for its significantly higher hydrogen bonding parameter compared to other acetalic solvents. core.ac.uk This analysis allows for the rational design of solvent systems and the prediction of this compound's suitability for specific applications, such as dissolving polymers or other active ingredients. core.ac.ukrsc.org
The table below presents the Hansen Solubility Parameters for this compound from available data.
| Hansen Parameter | Value (MPa¹/²) | Source |
| δd (Dispersion) | 16.37 | agrobiobase.com |
| δp (Polarity) | 11.99 | agrobiobase.com |
| δh (Hydrogen Bond) | 19.63 | agrobiobase.com |
| δd (Dispersion) | 16.5 | rsc.org |
| δp (Polarity) | 17.3 | rsc.org |
| δh (Hydrogen Bond) | 16.9 | rsc.org |
Polarity and Miscibility Characteristics in Solvent Applications
This compound is characterized by its intermediate polarity. utah.ae This property is a direct result of its molecular structure, which combines a polar hydroxyl group with a less polar cyclic ether backbone. glaconchemie.de This dual character allows it to effectively solubilize both polar and non-polar drug molecules, making it a highly versatile solvent in pharmaceutical formulations. utah.ae
A key feature of this compound is its complete miscibility with water. utah.aeglaconchemie.de It is also soluble in a wide array of organic solvents, including alcohols, acetone, and ethers. glaconchemie.defengchengroup.comresearchgate.net This broad miscibility makes it an excellent co-solvent, used to dissolve water-insoluble compounds for subsequent aqueous dilution. atamanchemicals.com Its ability to bridge the solubility gap between aqueous and organic phases is a significant advantage in the formulation of diverse chemical and pharmaceutical products. glaconchemie.defengchengroup.com
Applications of Glycerol Formal in Advanced Materials and Formulation Science Research
Role of Glycerol (B35011) Formal in Polymer Chemistry and Material Science
The utility of glycerol formal extends significantly into polymer chemistry and material science, where it functions as both a reactive monomer and a performance-enhancing additive. ontosight.aiglaconchemie.de Its alcoholic hydroxyl group allows it to participate in condensation reactions, enabling its incorporation into various polymer backbones. glaconchemie.deatamanchemicals.com
Incorporation into Polyacrylates, Polyesters, and Polyurethanes
This compound can be chemically integrated into several important classes of polymers, including polyacrylates, polyesters, and polyurethanes, through condensation reactions. glaconchemie.deglaconchemie.deatamanchemicals.com This incorporation modifies the properties of the resulting polymers in distinct ways. glaconchemie.deglaconchemie.de For instance, in the synthesis of polyesters, glycerol can react with dicarboxylic acids to form the polymer backbone. researchgate.net Similarly, its hydroxyl group can react with isocyanates to form polyurethanes. mdpi.com The inclusion of the this compound moiety can influence the final polymer's flexibility, polarity, and affinity for other substances. glaconchemie.de Research has also explored the synthesis of novel polyacetal terpolymers using trioxane (B8601419) and isomers of this compound. google.com
Coalescence Enhancement in Coatings and Paint Formulations
In the realm of coatings and paints, this compound serves as a coalescing agent, particularly in water-based acrylic and PVA paint formulations. atamanchemicals.comatamanchemicals.com Coalescing agents are crucial for the proper formation of a uniform and durable film after the paint is applied. google.com As the water evaporates, the coalescing agent temporarily softens the polymer particles, allowing them to fuse together into a continuous film. google.com this compound's effectiveness in this role is attributed to its solvent properties and its ability to retard drying, which helps prevent cracking and ensures a smooth finish. glaconchemie.deglaconchemie.de Higher molecular weight acetals and ketals derived from glycerol have also been investigated as coalescing agents in water-based paints. rsc.org
Research on this compound in Advanced Formulation Systems
Beyond its role in polymer synthesis, this compound is a key area of research in the development of advanced formulation systems. Its excellent solubilizing capacity and plasticizing effects are of particular interest. utah.aesdlookchem.com
Development of Solubilization Strategies for Poorly Water-Soluble Compounds
A significant challenge in various industries, including pharmaceuticals, is the formulation of poorly water-soluble compounds. utah.aesdlookchem.com this compound's unique polarity, with both hydrophilic and lipophilic characteristics, makes it an effective solvent for a wide range of substances, including those that are not readily soluble in water. sdlookchem.comglaconchemie.de It is used to dissolve water-insoluble compounds for subsequent dilution in aqueous solutions. sdlookchem.comatamanchemicals.com This property is particularly valuable in creating stable liquid formulations of active ingredients. utah.ae Research has demonstrated its ability to act as a cosolvent and emulsifier for chemical and dye delivery. atamanchemicals.com
Table 1: Solubility and Properties of this compound
| Property | Value | References |
| Appearance | Colorless to almost colorless clear liquid | guidechem.com |
| Miscibility | Miscible with water and a wide range of organic solvents | utah.aeglaconchemie.de |
| Boiling Point | 192-195 °C | csic.essigmaaldrich.combiosynth.com |
| Density | ~1.20-1.22 g/cm³ | guidechem.combiosynth.comscielo.org.co |
| LogP | -0.53 | csic.es |
This table presents key physical and chemical properties of this compound relevant to its function as a solvent.
Investigations into this compound as a Plasticizer in Polymer-Based Matrices
This compound is being investigated as a plasticizer in polymer-based matrices. utah.ae Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. bohrium.com In this role, this compound can modify the mechanical properties and permeability of the matrix. utah.ae By improving the flexibility of polymers, it can help in regulating the release kinetics of active substances from controlled-release formulations. utah.ae
Table 2: Research on Glycerol as a Plasticizer in Polymer Films
| Polymer Matrix | Effect of Glycerol Addition | Key Findings | References |
| Polyvinyl Alcohol (PVA) | Increased flexibility | Small amounts of glycerol can increase the mobility of polymer chains and promote ordering. | mdpi.com |
| Chitosan | Decreased stress values, increased elasticity | Glycerol addition leads to a marked decrease in the glass transition temperature. | core.ac.uk |
| Arrowroot Starch | Reduced brittleness and fragility | Increased glycerol concentration led to reduced tensile strength and increased elongation at break. | nih.gov |
This table summarizes research findings on the plasticizing effects of glycerol in different biodegradable polymer systems. While not exclusively on this compound, this data on glycerol is highly relevant to understanding the plasticizing potential of its derivatives.
Excipient Functionality in Controlled-Release System Research
This compound's utility in pharmaceutical research extends to its role as a key excipient in the development of controlled-release drug delivery systems. Its function is primarily twofold: as a biocompatible solvent for creating in situ forming depots and as a plasticizer for modifying polymer-based matrices. utah.ae These properties allow formulators to precisely regulate drug release kinetics. utah.ae Research in this area is significant for advanced dosage forms like depot injections and biodegradable implants. utah.ae
In the domain of injectable controlled-release systems, this compound is a frequently investigated solvent, particularly for in situ forming implants. tandfonline.comresearchgate.net These systems typically consist of a drug dissolved or suspended in a solution of a biodegradable polymer, such as poly(lactide-co-glycolide) (PLGA), using this compound as the solvent carrier. tandfonline.comgoogle.com Upon subcutaneous or intramuscular injection, the water-miscible this compound diffuses away into the surrounding tissues, and water from the physiological environment penetrates the formulation. tandfonline.com This solvent-water exchange causes the polymer to precipitate and solidify, forming a solid or semi-solid depot that entraps the drug. tandfonline.com The drug is then released over a prolonged period through a combination of diffusion from the matrix and bioerosion of the polymer. tandfonline.com
Research has demonstrated that the choice of solvent is critical to the performance of these in situ systems. Studies comparing this compound with other organic solvents have yielded detailed insights into its influence on release profiles.
Modulation of Release Rate: In zein-based in situ gels (ISGs), this compound was found to extend drug release more effectively than dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com The use of this compound resulted in the formation of denser polymer matrices, which created a more substantial barrier to both solvent removal and drug diffusion, thereby slowing release. researchgate.netmdpi.com
Control of Burst Release: this compound is often used as a hydrophilic co-solvent in combination with more lipophilic solvents like triacetin (B1683017) or benzyl (B1604629) benzoate. tandfonline.com In a study on a PLGA-based implant for the polypeptide calcitonin, the presence of this compound as the hydrophilic component was shown to control the initial burst release of the drug. tandfonline.com The research found that the rate of drug release could be modulated by altering the solvent ratio; a 1.2 to 4.4-fold increase in polypeptide release was observed as the proportion of the hydrophobic solvent increased and the hydrophilic this compound decreased. tandfonline.com
The following tables summarize key research findings on this compound's performance in controlled-release formulations.
Table 1: Effect of Hydrophilic/Hydrophobic Co-Solvent Ratio on Polypeptide Release from a PLGA In Situ Implant
(Based on findings from a study using a hydrophilic solvent (e.g., this compound) and a hydrophobic solvent)
| Formulation | Hydrophilic Solvent Content | Hydrophobic Solvent Content | Relative Drug Release Rate | Initial Burst Effect |
| A | Low | High | Highest (e.g., 4.4x) | Evident |
| B | Medium-Low | Medium-High | High (e.g., 3.0x) | Muted |
| C | Medium | Medium | Moderate (e.g., 2.1x) | Muted |
| D | Medium-High | Medium-Low | Low (e.g., 1.5x) | Muted |
| E | High | Low | Lowest (e.g., 1.2x) | Muted |
Table 2: Comparative Performance of Solvents in Zein-Based In Situ Gels for Controlled Drug Release
| Solvent | Polymer Matrix Characteristics | Drug Release Profile | Mechanism of Action |
| This compound | Denser matrix formation. researchgate.netmdpi.com | More extended and slower release. researchgate.netmdpi.com | Forms a robust barrier to solvent removal and drug diffusion. researchgate.netmdpi.com |
| Dimethyl Sulfoxide (DMSO) | Less dense matrix compared to this compound formulations. researchgate.netmdpi.com | Faster release compared to this compound. researchgate.netmdpi.com | Allows for quicker solvent-water exchange and drug diffusion. researchgate.netmdpi.com |
Beyond its role as a solvent, this compound also functions as a plasticizer in polymer-based drug delivery systems. utah.ae As a plasticizer, it is incorporated into a polymer matrix to increase its flexibility and modify its mechanical properties. utah.ae This alteration of the polymer's physical characteristics directly impacts the permeability of the matrix, which in turn regulates the diffusion rate of the encapsulated drug. utah.ae Research has explored its use as a co-plasticizer in polycaprolactone-based microspheres, indicating its potential to modulate drug diffusion rates in biodegradable systems. utah.ae
Glycerol Formal in Biofuel and Sustainable Energy Research
Integration of Glycerol (B35011) Formal and its Derivatives as Fuel Additives
Glycerol formal and its derivatives, particularly fatty acid this compound esters (FAGE), are recognized as valuable bio-based fuel additives. researchgate.netresearchgate.netresearchgate.net These oxygenated compounds can be blended with conventional diesel or biodiesel to improve key fuel properties and combustion characteristics. researchgate.netmdpi.com Their production offers a direct route to reintegrate the glycerol by-product back into the fuel value chain, thereby supporting a circular bioeconomy. mdpi.comgoogle.com
A significant drawback of biodiesel is its poor performance at low temperatures, characterized by high cloud point (CP), pour point (PP), and cold filter plugging point (CFPP), which can lead to fuel line and filter blockage in cold climates. mdpi.combiodieseleducation.orgnih.gov Research has shown that this compound and its co-products can act as cold-flow improvers.
One study investigated the use of acetals produced during the manufacturing of Fatty Acid this compound Esters (FAGE), specifically this compound (GF) and Methoxy-methyl this compound (GFOMOM), as additives in FAGE/FAME (Fatty Acid Methyl Esters) blends. researchgate.net The addition of these acetals was found to improve the cold flow properties of the blends by up to 2°C. researchgate.net Another report indicated that adding this compound to biodiesel derived from rapeseed oil resulted in a notable reduction in the fuel's freeze point. google.com
| Additive | Fuel Blend | Property Improved | Observed Improvement | Source |
|---|---|---|---|---|
| This compound (GF) and Methoxy-methyl this compound (GFOMOM) | FAGE/FAME Blends | Cold Flow Properties (Pour Point, CFPP) | Improvement of up to 2°C | researchgate.net |
| This compound | Rapeseed Oil Biodiesel | Freeze Point | Maximum freeze point reduction of -21°C in a 95/5 blend | google.com |
The high oxygen content of this compound and its derivatives promotes more complete combustion, which can significantly reduce the formation of soot and particulate matter (PM). mdpi.comnih.govmit.edu As oxygenated additives, they introduce additional oxygen directly into the fuel, which helps to oxidize soot precursors and reduce smoke emissions during the combustion process. mit.edumdpi.com
Research on Fatty Acid this compound Esters (FAGE), a key derivative, has demonstrated substantial emission benefits. When FAGE derived from waste cooking oil and animal fats was blended with diesel fuel at concentrations up to 20%, it led to a significant reduction in soot and particulate matter emissions, particularly when the engine was warm. researchgate.net
| Additive | Fuel Blend | Emission Reduction | Observed Improvement | Source |
|---|---|---|---|---|
| Fatty Acid this compound Ester (FAGE) | Diesel Blends (up to 20% FAGE) | Soot and Particulate Matter (PM) | 20-40% reduction | researchgate.net |
| Glycerol-Ethanol Blends | Diesel (Dual Fuel Injection) | Smoke | Significantly reduced | mdpi.comresearchgate.net |
Fuel lubricity is essential for preventing wear in engine fuel injection systems, while the cetane number is a key indicator of combustion quality in diesel engines. core.ac.ukgoogle.com Studies have shown that derivatives of this compound can enhance both of these properties.
Specifically, the fatty acid esters of this compound (FAGE) have been found to possess higher lubricity and higher cetane numbers compared to pure biodiesel. mdpi.comnih.gov Blending FAGE with diesel has been shown to improve the lubricity of the resulting fuel. researchgate.netcore.ac.uk This is a notable advantage, as some alternative fuels and low-sulfur diesel can lack sufficient lubricity. While some glycerol-based ethers have been shown to decrease the cetane number, this compound esters represent a class of additives that can provide a positive impact on combustion speed and efficiency. nih.gov
| Additive/Fuel | Property | Finding | Source |
|---|---|---|---|
| Fatty Acid this compound Esters (FAGE) | Lubricity | Higher lubricity compared to pure biodiesel | mdpi.comnih.gov |
| Fatty Acid this compound Esters (FAGE) | Cetane Number | Higher cetane number compared to pure biodiesel | mdpi.comnih.gov |
| Glycerol Acetals/Ketals (General Class) | Lubricity & Cetane Number | Improves both performance metrics in diesel compositions | google.com |
Research on Soot Emission Reduction in Combustion
Valorization of Glycerol By-products for Energy Applications
This approach creates a closed-loop system where a low-value by-product is upgraded into a high-performance component for the primary product, biodiesel, or for the broader diesel fuel market. google.comgoogle.com The chemical conversion of glycerol into additives like acetals, ketals, and ethers is seen as a promising route to replace petroleum-derived additives like MTBE (methyl tert-butyl ether) with renewable, biodegradable alternatives. researchgate.netmdpi.com This strategy helps mitigate the environmental issues associated with crude glycerol disposal and adds significant value to the biodiesel production chain. mdpi.commdpi.com
Analytical Methodologies and Characterization in Glycerol Formal Research
Chromatographic Techniques for Glycerol (B35011) Formal Analysis
Chromatography is a cornerstone for the separation and quantification of glycerol formal and its related substances. Both gas and liquid chromatography are employed to provide critical data on reaction progress and product purity.
Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a powerful tool for monitoring the synthesis of this compound and assessing the purity of the final product. google.com During its production from glycerol and paraformaldehyde, samples can be withdrawn from the reaction mixture at various intervals and analyzed by GLC to track the consumption of reactants and the formation of the product. google.com This allows for the optimization of reaction conditions such as temperature and time.
For purity assessment, GLC can effectively separate this compound from residual starting materials, by-products, and solvents. In some analytical procedures for related compounds like glycerol, it is noted that the sample must be anhydrous for accurate GLC determination, a consideration that also applies to this compound analysis. oup.com An internal standard technique is often proposed to mitigate errors related to sample preparation and injection, thereby enhancing the method's accuracy. wisdomlib.org
Table 1: Illustrative GLC Operating Conditions for Glycerol Derivative Analysis This table presents typical parameters that could be adapted for this compound analysis, based on methods for related compounds.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column with a polar stationary phase (e.g., bonded polyethylene (B3416737) glycol or similar) oiv.int | To separate compounds based on their boiling points and polarity. |
| Injector Temperature | ~270 °C oiv.int | To ensure rapid volatilization of the sample. |
| Oven Temperature | Programmed gradient (e.g., 120°C held for 2 min, then ramped to 220°C) oiv.int | To elute a range of compounds with different volatilities in a single run. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net | FID provides high sensitivity for organic compounds; MS allows for positive identification based on mass-to-charge ratio. |
| Carrier Gas | Helium or Hydrogen oiv.int | Inert gas to carry the volatilized sample through the column. |
| Internal Standard | 2,2,2-Trichloroethanol wisdomlib.org | A compound added in a constant amount to all samples and standards to correct for variations in injection volume and detector response. |
This compound is a mixture of two structural isomers: the five-membered ring (α-isomer) 1,3-dioxolane-4-methanol (B150769) and the six-membered ring (β-isomer) 1,3-dioxan-5-ol. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying these isomers. Research has shown that the two isomers can be separated on a polar-bonded-phase column, such as a cyanopropyl column, using a mobile phase like acetone-hexane. nih.gov
To enhance separation and facilitate detection, especially with UV detectors, the isomers can be derivatized. nih.gov Esterification with a reagent like 3,5-dinitrobenzoyl chloride introduces a strong ultraviolet-absorbing chromophore, which significantly improves the resolution and sensitivity of the method. nih.gov
Coupling HPLC with Mass Spectrometry (HPLC-MS) provides an even more powerful analytical tool. While HPLC separates the isomers, the mass spectrometer offers definitive identification based on their mass-to-charge ratio and fragmentation patterns. This is particularly valuable for complex product mixtures where peaks may co-elute. nih.gov LC-MS is considered a premier platform for analyzing metabolite levels and can be used for quantitative metabolic flux analysis with stable isotope tracers. nih.gov
Table 2: Example HPLC Parameters for this compound Isomer Separation Based on the findings from Pivnichny, J.V. (1984). nih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Technique | Normal-Phase HPLC | Separation based on polarity. |
| Column | Silica or Cyanopropyl-bonded phase nih.gov | The stationary phase that interacts with the analytes. |
| Mobile Phase | Acetone-Hexane nih.gov | The solvent system that carries the analytes through the column; the ratio is adjusted to optimize separation. |
| Derivatization | Esterification with 3,5-dinitrobenzoyl chloride nih.gov | To improve chromatographic separation and enable sensitive UV detection. |
| Detector | UV Detector or Mass Spectrometer (MS) nih.gov | UV for quantification of derivatized isomers; MS for definitive structural confirmation. |
Gas-Liquid Chromatography (GLC) for Reaction Monitoring and Purity Assessment
Spectroscopic and Advanced Structural Elucidation Methods for this compound
While chromatography separates components, spectroscopy is essential for elucidating their exact molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural confirmation of this compound isomers. nih.gov Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecule's carbon-hydrogen framework. researchgate.net
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the signals from the methylene (B1212753) and methine protons in the ring and the hydroxymethyl group can be used to definitively distinguish between the five-membered (α) and six-membered (β) ring structures.
¹³C NMR: Shows the number of non-equivalent carbons in the molecule. The chemical shifts of the carbons in the glycerol backbone and the formal-derived methylene group are distinct for each isomer, providing confirmatory structural evidence. mdpi.com
NMR is a state-of-the-art technique for determining the structural details of glycerol-based compounds without the need for chemical derivatization. springernature.com
Determination of Water Content and Related Analytical Considerations
The presence of water in this compound can affect its properties and performance in various applications. Therefore, its accurate quantification is a critical quality control parameter. The most common and specific method for determining water content in organic liquids like this compound is Karl Fischer (KF) titration. google.com This method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide-base solution. It is highly sensitive and specific for water, making it the industry standard. sigmaaldrich.com The procedure can be performed volumetrically or coulometrically, with the latter being suitable for very low water content. sigmaaldrich.com
Method Validation and Quality Control in Research Protocols
To ensure that analytical data are reliable and reproducible, the methods used for this compound analysis must be properly validated. Method validation is a process that demonstrates the suitability of an analytical procedure for its intended purpose. frontiersin.org Validation protocols are typically designed in accordance with guidelines from the International Conference on Harmonisation (ICH). wisdomlib.orgresearchgate.net
Key performance characteristics that are evaluated during method validation include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wisdomlib.org
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of a known amount of standard spiked into a placebo. wisdomlib.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A collaborative study involving multiple laboratories is often the ultimate test of a method's reproducibility and fitness for purpose. researchgate.net
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity | Confirms that the signal measured is from the target compound, free from interference from isomers, impurities, or matrix components. researchgate.net |
| Linearity | Assessed by analyzing a series of standards at different concentrations; the correlation coefficient (r²) of the calibration curve should be close to 1. wisdomlib.org |
| Accuracy | Measured by calculating the percent recovery of a known added amount of analyte in a sample matrix. wisdomlib.org |
| Precision | Expressed as the Relative Standard Deviation (RSD) of a series of measurements. researchgate.net |
| LOD/LOQ | Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. nih.gov |
| Robustness | Evaluated by intentionally varying parameters like mobile phase composition, pH, column temperature, or flow rate. researchgate.net |
Stability and Degradation Pathways of Glycerol Formal
Chemical Stability Under Varied Environmental Conditions
The stability of glycerol (B35011) formal is a critical factor in its application, particularly in formulations that may be exposed to a range of environmental stressors.
Hydrolytic Stability in Acidic Media
Glycerol formal's stability is notably influenced by pH. While generally considered chemically stable across a wide pH range, its stability in acidic media is a key consideration. utah.ae The presence of acid can catalyze the hydrolysis of the acetal (B89532) bond, leading to the reversion of this compound back to its constituent reactants, glycerol and formaldehyde (B43269). researchgate.net
Studies have indicated that this compound exhibits greater stability towards acid hydrolysis compared to similar compounds like solketal. csic.es In one study synthesizing fatty esters of this compound, no hydrolysis of the acetal was observed despite the acidic reaction conditions used. researchgate.netmdpi.com This suggests a degree of resilience to acidic environments under specific experimental parameters. However, it is generally acknowledged that acidic conditions can compromise its stability. csic.es The pH of a 10% v/v solution of stabilized this compound in water is typically maintained between 4.0 and 6.5, indicating a preference for mildly acidic to neutral conditions to ensure stability. stobec.com
Thermal Stability Profiles
This compound is characterized by a high boiling point, around 193-195°C, at which it also begins to decompose. utah.aefengchengroup.com Its low vapor pressure and high thermal resistance make it a suitable solvent for applications requiring minimal volatility at elevated temperatures. utah.ae The auto-ignition temperature of this compound is reported to be 400°C at 1,013 hPa. carlroth.comcarlroth.com
However, exposure to elevated temperatures can lead to thermal degradation. google.com The decomposition of glycerol, a parent compound of this compound, has been studied extensively and provides insights into potential thermal degradation pathways. Pyrolysis of glycerin at temperatures ranging from 350°C to 750°C results in the formation of various decomposition products, including formaldehyde and acetaldehyde. coresta.org Theoretical studies on glycerol's thermal decomposition suggest dominant pathways involving the breakage of C-C, C-O, and O-H bonds, leading to the formation of carbonyl compounds and alkenes. rsc.org
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Boiling Point | 193-195 °C | fengchengroup.com |
| Auto-ignition Temperature | 400 °C at 1,013 hPa | carlroth.comcarlroth.com |
| Flash Point | 98-99 °C | stobec.com |
Investigation of Degradation Mechanisms and Products
The degradation of this compound can occur through several mechanisms, including oxidation, thermolysis, and microbial action. Understanding these pathways is crucial for predicting its environmental fate and ensuring the stability of formulations.
Oxidative Degradation Pathways (General)
Oxidative degradation is a potential pathway for the breakdown of this compound. The oxidation of glycerol itself can lead to a variety of valuable chemicals, including glyceraldehyde, dihydroxyacetone, and formic acid. mdpi.com These transformations are often facilitated by metal-based catalysts and are sensitive to reaction conditions such as the presence of acids or bases. mdpi.com For instance, in basic conditions, the alcohol groups of glycerol can be deprotonated, making them more susceptible to oxidation. mdpi.com
The oxidative degradation of glycerol can also lead to the cleavage of carbon-carbon bonds, resulting in smaller molecules. nih.gov In some catalytic systems, glycerol can be degraded exclusively to formic acid and carbon dioxide. nih.gov Given that this compound is a derivative of glycerol, it is plausible that similar oxidative pathways could lead to its degradation, potentially yielding formaldehyde, formic acid, and other oxygenated products. The presence of oxygen has been shown to lower the degradation temperature of propylene (B89431) glycol and vegetable glycerol mixtures. researchgate.net
Thermolytic Decomposition Studies (General)
Thermolytic decomposition, or pyrolysis, involves the breakdown of a compound at high temperatures. Studies on the pyrolysis of glycerol indicate that it can decompose to form toxic compounds such as formaldehyde, acetaldehyde, and acrolein. espublisher.com The main products of glycerol pyrolysis are reported to be formaldehyde, acetaldehyde, propanal, acrolein, and glyoxal. espublisher.com The decomposition of glycerol in near- and supercritical water has been observed to produce methanol (B129727), acetaldehyde, propionaldehyde, acrolein, allyl alcohol, ethanol, and formaldehyde. researchgate.net
Given that this compound is formed from glycerol and formaldehyde, its thermolytic decomposition would likely yield a complex mixture of products. The thermal decomposition of this compound itself is stated to occur at its boiling point of 193-195°C. fengchengroup.com At elevated temperatures, especially in the presence of oxygen, the formation of carbon monoxide and carbon dioxide can be expected. carlroth.com
Table 2: Potential Thermolytic Decomposition Products of Glycerol/Glycerol Formal
| Product | Source |
| Formaldehyde | coresta.orgespublisher.comresearchgate.net |
| Acetaldehyde | coresta.orgespublisher.comresearchgate.net |
| Acrolein | espublisher.comresearchgate.net |
| Propanal | espublisher.com |
| Methanol | researchgate.net |
| Carbon Monoxide | carlroth.com |
| Carbon Dioxide | carlroth.com |
Microbial and Enzymatic Degradation Potential (General Glycerol Relevance)
The biodegradability of this compound has been a subject of investigation. In one study evaluating fuel system icing inhibitors, this compound did not show any signs of biodegradability over a five-week testing period under the specific conditions of the test. dtic.mil This suggests a certain resistance to microbial degradation.
In contrast, glycerol, its parent compound, is known to be a readily available carbon source for many microorganisms. mdpi.com The metabolism of glycerol in microorganisms typically proceeds through oxidative and reductive pathways. mdpi.com Numerous studies have explored the bioconversion of glycerol into valuable chemicals like dihydroxyacetone and 1,3-propanediol (B51772) through microbial fermentation. mdpi.com Enzymes such as lipases can degrade phospholipids (B1166683) to form glycerol. researchgate.net
While direct evidence for the extensive microbial degradation of the this compound molecule is limited, its derivation from the biodegradable compound glycerol suggests that under certain microbial conditions, breakdown could potentially occur, likely initiated by enzymatic hydrolysis of the acetal bond. However, the stability of this bond may hinder rapid degradation. dtic.mil
Patent Literature and Industrial Research Insights
Analysis of Key Patents Related to Glycerol (B35011) Formal Synthesis and Applications
The commercial and industrial interest in glycerol formal is reflected in the patent literature, which details innovations aimed at improving synthesis efficiency and expanding its range of applications. Patents primarily focus on cost-effective production methods, often leveraging the surplus of crude glycerin from biodiesel manufacturing, and on novel uses in various sectors, particularly pharmaceuticals and materials science.
A significant area of innovation in synthesis involves streamlining the production process. For instance, patent WO2010022263A2 describes a method for producing this compound by reacting paraformaldehyde with crude glycerin without the need for a secondary distilling agent to remove water. google.comwipo.int This approach simplifies the purification process and reduces equipment costs, addressing the drawbacks of older methods that required distilling agents like benzene. google.comgoogle.com Another patent, CN109535122, details a synthesis method using a supported solid super acid catalyst, which achieves a high product yield of 96.3%. These patents represent a clear trend towards more economical and efficient manufacturing processes.
In terms of applications, the patent literature highlights the versatility of this compound. U.S. Patent 8,097,266 B2 discloses the use of this compound as a stability enhancer in pour-on formulations for veterinary medicine, demonstrating its value in creating stable and effective drug delivery systems for animals. googleapis.com Furthermore, patent application US-20110028360-A1 focuses on the preparation of fatty acid esters of this compound for use as a biofuel, showcasing its potential role in the renewable energy sector. unifiedpatents.com These patents underscore the ongoing effort to find high-value applications for this bio-based chemical.
A selection of key patents is detailed in the table below:
| Patent Number | Assignee/Applicant | Title/Focus of Invention | Key Innovation |
| WO/2010/022263 wipo.int | Archer-Daniels-Midland Company | Process for the Preparation of this compound | Describes a method to produce this compound from crude glycerin and paraformaldehyde without using a secondary distilling agent for water removal, simplifying the process. google.comwipo.intgoogle.com |
| CN109535122 | Zhejiang Haotang Industrial Co., Ltd. | Method for preparing this compound by using supported solid superacid catalyst | Details a synthesis process using a solid super acid catalyst to achieve a high yield (96.3%) of this compound. |
| US 8,097,266 B2 googleapis.com | Wyeth | Glycol-ether based pour-on formulations | Use of this compound as a stability enhancer in pour-on pharmaceutical or veterinary formulations. googleapis.com |
| ES475962 google.comgoogle.com | Gimeno | Process to prepare this compound | An earlier process preparing this compound from pure glycerin and paraformaldehyde using a packed column and low pressure to remove water. google.comgoogle.com |
| US-20110028360-A1 unifiedpatents.com | Mi Drilling Fluids Uk Ltd | Preparation of Fatty Acid Esters of this compound and Its Use as Biofuel | Focuses on the synthesis of this compound derivatives for application as biofuel components. unifiedpatents.com |
Trends in Industrial Research and Development for this compound Applications
Industrial research and development for this compound is driven by a global push for sustainable and bio-based chemicals. Its properties—biodegradability, low toxicity, and high solvency—make it an attractive alternative to conventional petroleum-based solvents. google.comalliedmarketresearch.com The market for this compound is projected to experience steady growth, fueled by innovation and expanding use across several key industries. google.comhtfmarketreport.combusinessresearchinsights.com
A primary trend is the increasing adoption of this compound as a green solvent . In industries like pharmaceuticals, cosmetics, and coatings, there is a strong move away from traditional solvents toward more eco-friendly options. alliedmarketresearch.com this compound's ability to dissolve a wide range of compounds makes it a versatile and sustainable choice. alliedmarketresearch.com
In the pharmaceutical sector , R&D is particularly active. Research focuses on its use as a solvent and stabilizer in drug formulations, especially for injectable medications where it can dissolve poorly water-soluble active pharmaceutical ingredients (APIs). google.comutah.ae Its application in controlled-release drug delivery systems is also a significant area of investigation, aiming to enhance the efficacy and stability of medications. google.com The growing pharmaceutical industry, especially in the Asia-Pacific region, is a major driver of this demand. alliedmarketresearch.combusinessresearchinsights.com
The automotive and coatings industries represent another significant area of R&D. This compound is being explored as a component in antifreeze and high-performance lubricants due to its excellent thermal stability. google.com In paints and coatings, it functions as a solvent and a coalescing agent, improving the flow and film formation of various resin formulations. google.comalliedmarketresearch.com
Furthermore, the valorization of glycerol, a by-product of biodiesel production, into value-added chemicals like this compound is a key aspect of industrial strategy. rsc.orgmdpi.com This aligns with the principles of a circular economy, turning a potential waste stream into a valuable industrial feedstock. Research into producing fuel additives from this compound, such as its fatty acid esters, aims to create better-performing and more sustainable biofuels. mdpi.commdpi.com
Key industrial applications and research trends are summarized below:
| Industry | Application of this compound | Key Research & Development Trends |
| Pharmaceuticals | Solvent for APIs, Stabilizer, Preservative google.comalliedmarketresearch.com | Development of controlled-release drug delivery systems; use in injectable formulations for poorly water-soluble drugs. google.comutah.ae |
| Coatings & Paints | Solvent, Coalescing Agent google.comalliedmarketresearch.com | Improving flow and spreadability of resin-based paints; formulating eco-friendly coatings. google.com |
| Automotive | Antifreeze Component, Lubricant Additive google.com | Creating high-performance, eco-friendly antifreeze and lubricant formulations with high thermal stability. google.com |
| Cosmetics | Stabilizer, Solvent google.comalliedmarketresearch.com | Use in natural and organic personal care products like lotions and creams as a stabilizing agent. google.com |
| Biofuels | Fuel Additive mdpi.com | Synthesis of this compound esters to enhance biofuel properties like lubricity and cetane number. mdpi.com |
| Chemicals | Synthesis Intermediate, Industrial Solvent alliedmarketresearch.com | Use as a green alternative to traditional solvents and as a building block for other chemical products. alliedmarketresearch.com |
Q & A
Q. What are the established synthetic methodologies for glycerol formal, and how can reaction parameters be optimized for academic research?
this compound is synthesized via acid-catalyzed condensation of glycerol and formaldehyde, yielding a mixture of isomers: ~60% 5-hydroxy-1,3-dioxane and ~40% 4-hydroxymethyl-1,3-dioxolane . Key parameters include catalyst selection (e.g., sulfuric acid), temperature control (boiling point ~192–195°C), and reaction duration. Optimization studies should monitor isomer ratios using gas chromatography (GC) or nuclear magnetic resonance (NMR) . For reproducibility, document catalyst concentration, stoichiometry, and purification steps (e.g., distillation at reduced pressure) .
Table 1: Representative Reaction Conditions
| Parameter | Typical Range |
|---|---|
| Temperature | 80–100°C (reflux) |
| Catalyst | H₂SO₄ (0.5–2% w/w) |
| Glycerol:Formaldehyde | 1:1 molar ratio |
| Reaction Time | 4–6 hours |
Q. Which analytical techniques are prioritized for characterizing this compound's isomeric composition and purity?
GC with flame ionization detection (FID) is standard for quantifying isomer ratios, as demonstrated in EN-14106 for glycerol analysis . NMR (¹H and ¹³C) provides structural confirmation, distinguishing dioxane and dioxolane isomers via chemical shifts (e.g., δ 4.5–5.0 ppm for acetal protons) . Purity assessment requires Karl Fischer titration for water content and GC-MS to identify stabilizers (e.g., 2,6-di-tert-butyl-4-methylphenol) .
Q. How should experimental designs ensure reproducibility in this compound studies?
Follow EN-14106 guidelines for replication: perform triplicate analyses for critical parameters (e.g., isomer ratios, solvent properties) . Document QA/QC protocols, including instrument calibration (e.g., GC retention time verification) and batch-to-batch variability checks . Use standardized reporting templates for synthesis conditions, analytical methods, and raw data archiving .
Advanced Research Questions
Q. What metrics and methodologies are critical for evaluating this compound as a green solvent in replacement strategies?
Assess environmental, health, and safety (EHS) metrics using space-filling design frameworks, which prioritize low toxicity, biodegradability, and energy-efficient synthesis . Compare Hansen solubility parameters (δD, δP, δH) to petroleum solvents to identify substitution potential . Lifecycle analysis (LCA) should quantify carbon footprint from biodiesel-derived glycerol vs. petrochemical precursors .
Q. How can researchers resolve contradictions in literature regarding this compound's performance vs. traditional solvents?
Conduct systematic reviews (Cochrane guidelines) to aggregate data on solvent efficiency, toxicity, and scalability . For conflicting results, perform meta-analyses with homogeneity testing (e.g., I² statistic) to identify confounding variables (e.g., isomer ratios, impurity profiles) . Experimental replication under controlled conditions (e.g., fixed water content, temperature) is essential .
Q. What advanced spectroscopic methods elucidate this compound's behavior in aqueous or multicomponent systems?
Time-resolved emission spectroscopy (TRES) can probe hydrogen-bonding dynamics in this compound-water mixtures, as shown in delayed luminescence studies . Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy identifies intermolecular interactions (e.g., O–H stretching shifts at 3200–3400 cm⁻¹) . For phase behavior, use small-angle X-ray scattering (SAXS) to study micelle formation in surfactant-containing systems.
Q. How can computational modeling enhance the prediction of this compound's solvent properties?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict solvation free energy and diffusion coefficients . Quantum mechanical calculations (DFT) optimize transition states in synthesis pathways or degradation mechanisms . Validate models against experimental data (e.g., GC retention times, partition coefficients) .
Q. Methodological Notes
- Data Contradiction Analysis : Use funnel plots to detect publication bias in solvent performance studies .
- Ethical Compliance : Adhere to data protection regulations (e.g., GDPR) when handling toxicity data .
- Literature Review : Leverage Google Scholar with discipline-specific keywords (e.g., "this compound solvent substitution") to identify authoritative sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
